An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole
An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, bearing the CAS Number 938458-97-0 , is a halogenated heterocyclic compound that belongs to the esteemed benzoxazole family.[1][2] The benzoxazole core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous compounds with a wide spectrum of biological activities.[3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and potential applications of this specific derivative, grounding the discussion in the broader context of benzoxazole chemistry and its therapeutic significance. While specific peer-reviewed literature on 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is limited, this document synthesizes available data and established principles to offer a scientifically robust resource.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 938458-97-0 | [1][2] |
| Molecular Formula | C₉H₈BrNO₂ | [2] |
| Molecular Weight | 242.07 g/mol | [2] |
| Appearance | Solid (form) | [2] |
| InChI Key | LMBMCMJRMKBCEZ-UHFFFAOYSA-N | [2] |
| SMILES String | COCc1nc2cc(Br)ccc2o1 | [2] |
Synthesis and Mechanism
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with the condensation of an o-aminophenol with a carboxylic acid or its derivative being a cornerstone methodology. For 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole, a logical and efficient synthetic pathway involves the reaction of 2-amino-4-bromophenol with methoxyacetic acid or a more reactive derivative like methoxyacetyl chloride.
Plausible Synthetic Pathway:
The proposed synthesis proceeds via a two-step mechanism: initial acylation of the amino group of 2-amino-4-bromophenol by the methoxyacetyl derivative, followed by an intramolecular cyclization with the elimination of water to form the benzoxazole ring.
Caption: Plausible synthetic workflow for 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for benzoxazole synthesis.[4] Optimization of reaction conditions may be necessary to achieve the highest yields and purity.
Step 1: Acylation of 2-Amino-4-bromophenol
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methoxyacetyl chloride (1 equivalent) dropwise to the stirred solution. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aminophenol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the aminophenol.
-
Aprotic Solvent: Prevents reaction with the acyl chloride.
-
Base: Neutralizes the HCl generated during the acylation reaction, driving the reaction to completion.
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0 °C to Room Temperature: Controls the initial exothermicity of the acylation reaction.
Step 2: Intramolecular Cyclization
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To the reaction mixture from Step 1, add a dehydrating agent. Common choices include polyphosphoric acid (PPA), Eaton's reagent, or the use of a Dean-Stark apparatus with a high-boiling solvent like toluene to azeotropically remove water.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent and dehydrating agent used) and monitor the progress of the cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Causality Behind Experimental Choices:
-
Dehydrating Agent/Heat: Promotes the intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by elimination of water to form the stable aromatic benzoxazole ring.
Step 3: Work-up and Purification
-
If an acidic dehydrating agent like PPA was used, carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole.
Analytical Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, a singlet for the methoxy group (around 3.4-3.6 ppm), and a singlet for the methylene protons of the methoxymethyl group (around 4.5-4.7 ppm). The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine distinct carbon atoms in the molecule, including the characteristic C2 carbon of the benzoxazole ring (typically in the range of 160-165 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N stretching of the oxazole ring (around 1650 cm⁻¹), C-O-C stretching, and C-Br stretching.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio).
Potential Applications in Drug Development
The benzoxazole scaffold is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5] The introduction of a bromine atom at the 5-position and a methoxymethyl group at the 2-position of the benzoxazole ring in 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole can significantly influence its biological profile.
-
Anticancer Activity: Many benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases.[6] The lipophilicity conferred by the bromine atom and the hydrogen bonding potential of the methoxymethyl group could enhance binding to biological targets.
-
Anti-inflammatory Properties: Benzoxazole-containing compounds have been investigated as anti-inflammatory agents.[7] The structural features of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole make it a candidate for evaluation in assays targeting inflammatory pathways.
-
Antimicrobial and Antiviral Potential: The benzoxazole nucleus is present in several antimicrobial and antiviral agents.[4] This derivative could be screened for its efficacy against a panel of bacterial, fungal, and viral pathogens.
The following diagram illustrates the central role of the benzoxazole scaffold in interfacing with various biological targets, leading to diverse pharmacological effects.
Caption: The versatile benzoxazole scaffold interacts with multiple biological targets.
Safety Information
Based on available supplier data, 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, or cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a valuable building block for medicinal chemistry and drug discovery programs. Its synthesis can be reliably achieved through established methodologies for benzoxazole formation. The presence of the benzoxazole core, coupled with the specific substitution pattern, suggests a high potential for a range of biological activities. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related benzoxazole derivatives. Further investigation into its specific pharmacological profile is warranted and could lead to the discovery of novel therapeutic agents.
References
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).
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5-Bromo-2-(methoxymethyl)-1,3-benzoxazole. (n.d.). Angene Chemical. [Link]
- 5-BROMO-2-(METHOXYMETHYL)-1,3-BENZOXAZOLE | 938458-97-0. (n.d.). BOCSCI.
- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (2025). Benchchem.
- Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole deriv
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Journal of Chemical and Pharmaceutical Research.
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Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
- Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research.
-
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem. [Link]
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